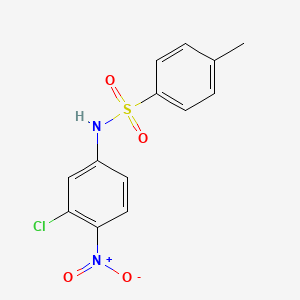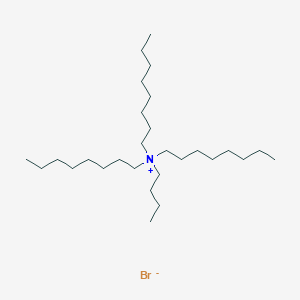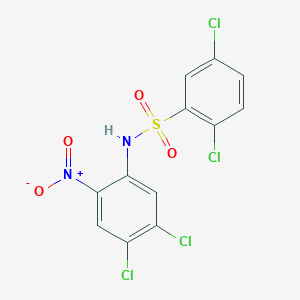
2,5-Dichloro-N-(4,5-dichloro-2-nitrophenyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-N-(4,5-dichloro-2-nitrophenyl)benzene-1-sulfonamide is a complex organic compound characterized by the presence of multiple chlorine and nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-(4,5-dichloro-2-nitrophenyl)benzene-1-sulfonamide typically involves the nitration of 1,4-dichlorobenzene with mixed acid at controlled temperatures ranging from 35°C to 65°C. This process results in a high yield of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to maintain precise temperature and reaction time.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-(4,5-dichloro-2-nitrophenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions, where chlorine or nitro groups are introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoic acids, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
2,5-Dichloro-N-(4,5-dichloro-2-nitrophenyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-N-(4,5-dichloro-2-nitrophenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s nitro and chloro groups play a crucial role in its reactivity and biological activity. These groups can interact with cellular components, leading to various biochemical effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dichloro-2-nitroaniline
- 4,5-Dichloro-2-nitrobenzotrifluoride
- 1,2-Dichloro-4-methyl-5-nitrobenzene
- (2,3-Dichloro-6-nitrophenyl)methanamine
Uniqueness
Compared to these similar compounds, 2,5-Dichloro-N-(4,5-dichloro-2-nitrophenyl)benzene-1-sulfonamide stands out due to its unique combination of sulfonamide and nitro groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
61073-08-3 |
|---|---|
Molecular Formula |
C12H6Cl4N2O4S |
Molecular Weight |
416.1 g/mol |
IUPAC Name |
2,5-dichloro-N-(4,5-dichloro-2-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H6Cl4N2O4S/c13-6-1-2-7(14)12(3-6)23(21,22)17-10-4-8(15)9(16)5-11(10)18(19)20/h1-5,17H |
InChI Key |
ZHRXYXAUGSWDKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC(=C(C=C2[N+](=O)[O-])Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


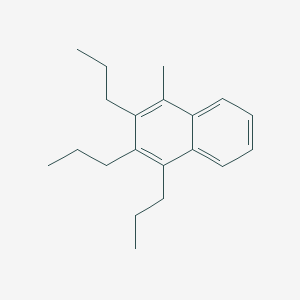
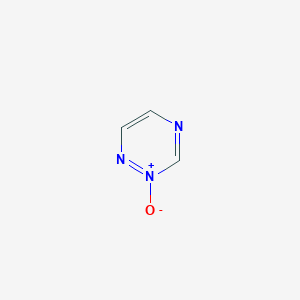
![1-(Hexyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-ONN-azoxy}benzene](/img/structure/B14601346.png)


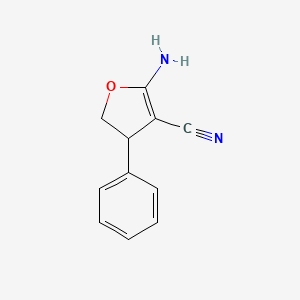
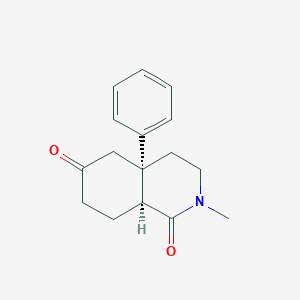
![Lithium, [1-(methylseleno)heptyl]-](/img/structure/B14601374.png)
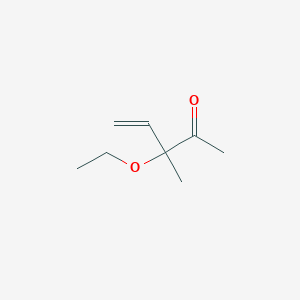
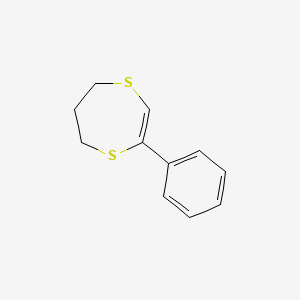
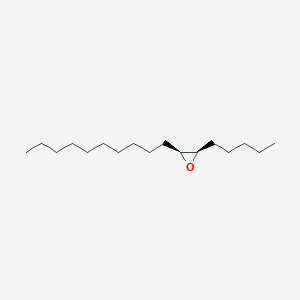
![Pyrido[2,3-b]pyrazine, 7-bromo-3-phenyl-](/img/structure/B14601397.png)
